molecular formula C26H22FN5O4 B2727174 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1242939-13-4

2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

カタログ番号 B2727174
CAS番号: 1242939-13-4
分子量: 487.491
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, operationally simple, and tolerant of various functional groups .


Molecular Structure Analysis

Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site . The results of these studies suggest that the compound could bind effectively with the DNA active site .


Chemical Reactions Analysis

The compound is part of a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives that have been evaluated against HepG2, HCT-116, and MCF-7 cells . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .

科学的研究の応用

Synthesis and Positive Inotropic Activities

A series of compounds, including structures closely related to the queried chemical, have been synthesized for the evaluation of their positive inotropic activities. These compounds were tested on isolated rabbit-heart preparations, with some showing favorable activities compared to the standard drug Milrinone. This highlights the potential of these compounds in the development of new positive inotropic agents (Li et al., 2008).

H1-Antihistaminic Agents

Another research direction involves the synthesis of triazoloquinazoline derivatives as new classes of H1-antihistaminic agents. These compounds have been evaluated for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. This suggests the utility of such compounds in the development of new antihistamines with potentially fewer side effects (Alagarsamy et al., 2009).

Anticancer Activity

A series of 1,2,4-triazoloquinoline derivatives were designed and synthesized with structural features essential for anticancer activity. These compounds were tested against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity. This work contributes to the ongoing search for new anticancer agents with novel mechanisms of action (Reddy et al., 2015).

Anticonvulsant Activity

The synthesis of triazoloquinoline derivatives and their evaluation for anticonvulsant activities provide another avenue of research. These studies have demonstrated that certain derivatives can significantly protect against seizures in animal models, suggesting their potential as new anticonvulsant medications (Xie et al., 2005).

作用機序

The mechanism of action of these derivatives is suggested to be through DNA intercalation . This means that the compound can insert itself between the base pairs in the DNA double helix, which can interfere with the DNA’s normal function .

将来の方向性

The compound and its derivatives have shown promising anticancer activity, suggesting potential for future research in this area . In particular, the compound could be used as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

特性

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O4/c1-36-20-12-8-17(9-13-20)14-28-23(33)16-31-26(35)32-22-5-3-2-4-21(22)24(34)30(25(32)29-31)15-18-6-10-19(27)11-7-18/h2-13H,14-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDSOQZJYJNXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。